1-[2-(Trifluoromethyl)phenyl]ethanol
CAS No.: 79756-81-3
Cat. No.: VC2418209
Molecular Formula: C9H9F3O
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(Trifluoromethyl)phenyl]ethanol - 79756-81-3](/images/structure/VC2418209.png)
Specification
CAS No. | 79756-81-3 |
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Molecular Formula | C9H9F3O |
Molecular Weight | 190.16 g/mol |
IUPAC Name | 1-[2-(trifluoromethyl)phenyl]ethanol |
Standard InChI | InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3 |
Standard InChI Key | VGHBIJJTMFYTPY-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1C(F)(F)F)O |
Canonical SMILES | CC(C1=CC=CC=C1C(F)(F)F)O |
Introduction
Property | Value |
---|---|
Molecular Formula | C9H9F3O |
Molecular Weight | 192.16 g/mol |
Number of Heavy Atoms | 13 |
Number of Aromatic Heavy Atoms | 6 |
Fraction Csp3 | 0.33 |
Number of Rotatable Bonds | 2 |
Number of H-bond Acceptors | 4 |
Melting Point | Not widely reported |
Boiling Point | Approximately 225–230 °C |
The trifluoromethyl group enhances the compound's hydrophobicity while maintaining moderate solubility in polar organic solvents such as dichloromethane (DCM) and ethanol.
Synthesis of 1-[2-(Trifluoromethyl)phenyl]ethanol
General Synthetic Pathways
The synthesis of 1-[2-(Trifluoromethyl)phenyl]ethanol typically involves the reduction of 2-(trifluoromethyl)acetophenone, a commercially available precursor. The reduction can be achieved using various methods, including chemical reduction with hydride reagents or biocatalytic approaches.
Chemical Reduction
Chemical reduction methods employ reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For instance:
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A solution of 2-(trifluoromethyl)acetophenone in anhydrous ethanol is treated with NaBH4 under controlled temperature conditions.
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The reaction proceeds rapidly, yielding racemic 1-[2-(trifluoromethyl)phenyl]ethanol after purification by column chromatography.
Biocatalytic Reduction
Recent studies have explored biocatalysis for enantioselective synthesis:
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The fungus Geotrichum silvicola has been identified as an efficient biocatalyst for reducing 2-(trifluoromethyl)acetophenone to (S)-1-[2-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess (>99%) .
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This method employs a medium engineering strategy involving choline acetate/cysteine as co-solvents to enhance substrate solubility and protect cells from inhibition.
Reaction Conditions and Optimization
Optimization strategies have focused on improving yield and selectivity:
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Incorporation of methylated-β-cyclodextrin (MCD) in biocatalytic systems has been shown to increase substrate concentration and cell membrane permeability .
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Chemical reductions often require precise control over temperature and pH to minimize side reactions.
Applications of 1-[2-(Trifluoromethyl)phenyl]ethanol
Pharmaceutical Intermediates
1-[2-(Trifluoromethyl)phenyl]ethanol serves as a key intermediate in the synthesis of various pharmaceuticals:
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It is used in the production of inhibitors targeting Polo-like kinase 1 (Plk1), which are under investigation for cancer therapy .
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The compound's chiral nature allows for the development of enantiomerically pure drugs with enhanced efficacy and reduced side effects.
Agrochemical Development
The trifluoromethyl group imparts desirable properties such as increased metabolic stability and bioavailability, making this compound valuable in agrochemical formulations:
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It is employed in synthesizing herbicides and fungicides with improved environmental persistence.
Research Applications
In academic research, 1-[2-(Trifluoromethyl)phenyl]ethanol is used as a model compound for studying:
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The effects of fluorinated groups on reactivity.
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Enantioselective catalysis mechanisms.
Biological Activity
Enantioselectivity and Biological Relevance
The biological activity of 1-[2-(Trifluoromethyl)phenyl]ethanol depends on its enantiomeric form:
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